[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone
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Overview
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone is a complex organic compound characterized by its multiple fluorine atoms and pyrazole ring structure
Preparation Methods
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone involves several steps, typically starting with the preparation of the pyrazole ring. The synthetic route often includes:
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced through a reaction with a suitable fluorinating agent.
Attachment of the Benzoyl Group: The benzoyl group is attached via a Friedel-Crafts acylation reaction.
Addition of the Tetrafluoropropoxy Group: This step involves the reaction of the intermediate compound with a tetrafluoropropoxy reagent under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activities.
Modulating Cellular Pathways: The compound can influence various cellular pathways, including signal transduction and metabolic processes, by interacting with key proteins and receptors.
Comparison with Similar Compounds
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone can be compared with other similar compounds, such as:
3,5-bis(trifluoromethyl)-1H-pyrazole: This compound has similar fluorine-containing groups but lacks the benzoyl and tetrafluoropropoxy groups, making it less complex.
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl: This compound has a different core structure but shares the presence of multiple fluorine atoms.
3,5-bis(2,2,2-trifluoroethoxy)pyrazole: This compound has similar ether groups but differs in the positioning and number of fluorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14F8N2O3 |
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Molecular Weight |
434.28g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methanone |
InChI |
InChI=1S/C16H14F8N2O3/c17-11(18)10-5-16(28,14(21)22)26(25-10)12(27)9-3-1-8(2-4-9)6-29-7-15(23,24)13(19)20/h1-4,11,13-14,28H,5-7H2 |
InChI Key |
NSVMRAFWGOZPLM-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)C(F)F |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)C(F)F |
Origin of Product |
United States |
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